molecular formula C23H25NO5 B2571946 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid CAS No. 2137700-89-9

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid

Cat. No. B2571946
M. Wt: 395.455
InChI Key: VQYOJEXPQLQPOI-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a type of protecting group, which shields reactive sites in a molecule during chemical reactions. This compound also contains an aminoethyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected aminoethyl group with the oxane-4-carboxylic acid . The Fmoc group can be removed after the coupling reaction to reveal the free amine .


Molecular Structure Analysis

The molecular structure of this compound would include a fluorene core, with a methoxy carbonyl group extending from one of the carbon atoms. Attached to this is the aminoethyl group, and the oxane-4-carboxylic acid group .


Chemical Reactions Analysis

In terms of reactivity, the carboxylic acid group can participate in typical acid-base reactions, and can be converted into various derivatives such as esters, amides, and anhydrides. The Fmoc group can be removed under basic conditions to reveal a free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of any chiral centers would all influence its properties .

Scientific Research Applications

Applications in Chemical Synthesis

  • Synthesis of Octahydrophenanthrene Derivatives : Ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate was cyclized to afford 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, used in synthesizing octahydrophenanthrene derivatives (Wilamowski et al., 1995).
  • Structural Analysis : The structural conformation and internal hydrogen bonding of 9-oxo-9H-fluorene-1-carboxylic acid were studied, highlighting its planar conformation and intermolecular stacking (Coté et al., 1996).
  • Fluoren-9-ones Synthesis : Describes a method to synthesize fluoren-9-ones, essential intermediates in various organic syntheses (Ramana & Potnis, 1993).

Applications in Photocatalysis and Material Science

  • Photocatalysis : 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile was used as a photocatalyst for the decarboxylative cross-coupling reaction of α-amino or α-oxy carboxylic acids with arylnitriles, enabling the synthesis of benzylic amines and ethers under mild conditions (Chen, Lu & Wang, 2019).

Applications in Synthetic Method Development

  • Linker Development for Solid Phase Synthesis : The synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid was reported. These compounds served as new linkers for solid-phase synthesis, offering higher acid stability compared to standard trityl resins. Carboxylic acids and amines were effectively immobilized and released after modifications (Bleicher, Lutz & Wuethrich, 2000).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex molecules, particularly peptides and proteins. The Fmoc group is a key tool in peptide synthesis, and the development of new Fmoc-protected amino acids is an active area of research .

properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-15(23(21(25)26)10-12-28-13-11-23)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYOJEXPQLQPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid

CAS RN

2137700-89-9
Record name 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid
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